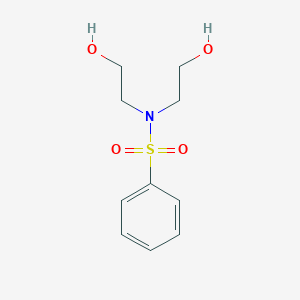

N,N-bis(2-hydroxyethyl)benzenesulfonamide

説明

N,N-bis(2-hydroxyethyl)benzenesulfonamide is a chemical compound with the molecular formula C10H15NO4S . It has a molecular weight of 245.3 . This compound is used in the synthesis of N,N-Bis(2-chloroethyl)benzenesulfonamide .

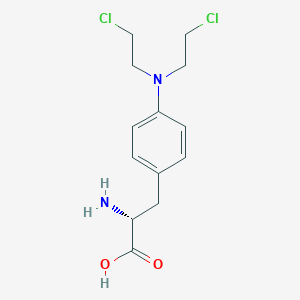

Molecular Structure Analysis

The molecular structure of N,N-bis(2-hydroxyethyl)benzenesulfonamide consists of a benzene ring sulfonamide group and two hydroxyethyl groups . The canonical SMILES string representation is C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO .Physical And Chemical Properties Analysis

N,N-bis(2-hydroxyethyl)benzenesulfonamide has a molecular weight of 245.3 and a molecular formula of C10H15NO4S . The compound is covalently bonded and has a complexity of 274 . It has a heavy atom count of 16, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 2 . The topological polar surface area is 86.2Ų .科学的研究の応用

Synthesis of N,N-bis-(2-Hydroxyethyl) Oleamide

Specific Scientific Field

Chemical Engineering and Material Science

Summary of the Application

N,N-bis-(2-Hydroxyethyl) Oleamide is synthesized using oleic acid and diethanolamine in a 1:1 molar ratio with orthophosphoric acid as a catalyst .

Methods of Application or Experimental Procedures

The reaction kinetics at 140°C has been evaluated. Yield optimization has been performed implementing an L4 Taguchi orthogonal array .

Results or Outcomes

The product’s chemical analysis, rheological behavior, and stabilizing ability for metal and metal oxide slurries have been investigated .

One-Pot Solvent-Free Synthesis of N,N-Bis(2-Hydroxyethyl) Alkylamide

Specific Scientific Field

Bionanosystem Engineering

Summary of the Application

N,N-Bis(2-Hydroxyethyl) Alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .

Methods of Application or Experimental Procedures

The Zn-doped Cao nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .

Results or Outcomes

The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature . The amidation reaction of natural triglycerides was found to follow the pseudo-first-order kinetic model .

Synthesis of 4- N,N-Bis(2-hydroxyethyl)amino Benzaldehyde

Specific Scientific Field

Organic Chemistry and Material Science

Summary of the Application

4- N,N-Bis (2-hydroxyethyl)amino benzaldehyde is a building block used in organic synthesis .

Methods of Application or Experimental Procedures

The compound is synthesized using specific organic reactions. The exact procedures can vary depending on the desired product and reaction conditions .

Results or Outcomes

The product’s chemical analysis and properties have been investigated .

Safety Evaluation of N,N-bis(2-hydroxyethyl)dodecanamide

Specific Scientific Field

Food Science and Toxicology

Summary of the Application

N,N-bis(2-hydroxyethyl)dodecanamide has been evaluated for its safety for use in food contact materials .

Methods of Application or Experimental Procedures

The compound was tested in gene mutation tests in bacteria and in cultured mammalian cells (L5178Y mouse lymphoma cells), and in chromosomal aberration assays in vitro in human lymphocytes and in Chinese hamster ovary (CHO) cells .

Results or Outcomes

N,N-bis(2-hydroxyethyl)dodecanamide was found to be negative in these tests .

特性

IUPAC Name |

N,N-bis(2-hydroxyethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4S/c12-8-6-11(7-9-13)16(14,15)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHSFCBOCSEJGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(2-hydroxyethyl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

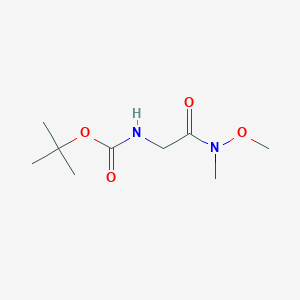

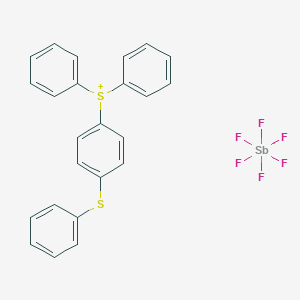

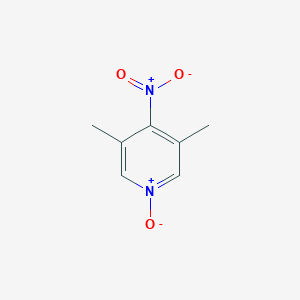

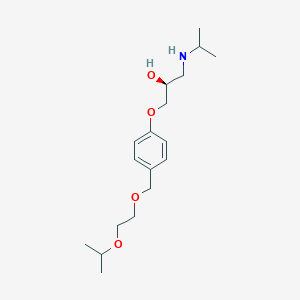

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B57801.png)

![6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B57803.png)